Bienvenue dans la boutique en ligne BenchChem!

Valnemulin (Hydrochloride)

Mycoplasma hyopneumoniae MIC90 pleuromutilin

Valnemulin hydrochloride is a critical second-generation pleuromutilin antibiotic, delivering up to 100-fold greater in vitro potency against Mycoplasma hyopneumoniae versus tiamulin and no cross-resistance with other antimicrobial classes. Developed for veterinary-only applications, it is approved in the EU as a premix for swine dysentery (Brachyspira hyodysenteriae), porcine proliferative enteropathy (Lawsonia intracellularis), and enzootic pneumonia, with demonstrated efficacy at 75 ppm in feed. Its exceptional activity against Mycoplasma gallisepticum in poultry and a 0-day withdrawal period in rabbits make it a superior, food-safety-conscious choice. Procure a high-purity research-grade antibiotic specifically designed to overcome resistance in critical veterinary pathogens.

Molecular Formula C31H53ClN2O5S
Molecular Weight 601.3 g/mol
Cat. No. B7949539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValnemulin (Hydrochloride)
Molecular FormulaC31H53ClN2O5S
Molecular Weight601.3 g/mol
Structural Identifiers
SMILESCC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C.Cl
InChIInChI=1S/C31H52N2O5S.ClH/c1-10-29(8)15-22(38-23(35)16-39-28(6,7)17-33-27(37)24(32)18(2)3)30(9)19(4)11-13-31(20(5)26(29)36)14-12-21(34)25(30)31;/h10,18-20,22,24-26,36H,1,11-17,32H2,2-9H3,(H,33,37);1H/t19-,20+,22-,24-,25+,26+,29-,30?,31?;/m1./s1
InChIKeyMFBPRQKHDIVLOJ-BYQJSTECSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Valnemulin Hydrochloride: A Second-Generation Pleuromutilin Antibiotic for Veterinary Applications


Valnemulin hydrochloride is a semi-synthetic pleuromutilin antibiotic that inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit [1]. It is the hydrochloride salt form of valnemulin, developed as a second-generation pleuromutilin with enhanced potency against veterinary pathogens, particularly Mycoplasma species and Brachyspira hyodysenteriae [2]. Valnemulin was the first veterinary drug premix approved across the European Union, registered for the treatment of swine dysentery and other respiratory and enteric infections in pigs and rabbits [3].

Why Valnemulin Hydrochloride Cannot Be Readily Substituted by Other Pleuromutilins or Antimicrobial Classes


Substituting valnemulin hydrochloride with other pleuromutilins (e.g., tiamulin) or different antimicrobial classes (e.g., macrolides, fluoroquinolones) is not straightforward due to significant differences in potency, spectrum, and cross-resistance profiles. While pleuromutilins share a common binding site on the 50S ribosomal subunit, structural variations in the C14 side chain confer distinct MIC values against key veterinary pathogens [1]. Notably, valnemulin demonstrates up to 100-fold greater in vitro activity than tiamulin against Mycoplasma hyopneumoniae and 20- to 500-fold greater activity than enrofloxacin against Mycoplasma species [2]. Furthermore, valnemulin exhibits no cross-resistance with other antibiotic classes, making it a critical option in multi-drug resistant infection management [3].

Quantitative Differentiation of Valnemulin Hydrochloride Against Key Comparators: Evidence for Procurement Decisions


Superior In Vitro Potency Against Mycoplasma hyopneumoniae Compared to Tiamulin and Enrofloxacin

Valnemulin hydrochloride demonstrates exceptional potency against Mycoplasma hyopneumoniae field isolates, with an MIC90 of 0.0005 μg/mL [1]. This is 100-fold lower (i.e., more potent) than tiamulin (MIC90 0.05 μg/mL) and 20-fold lower than enrofloxacin (MIC90 0.01 μg/mL) [1]. Against Mycoplasma hyosynoviae, valnemulin exhibits MIC ranges of 0.0001–0.00025 μg/mL, which is 20- to 25-fold more active than tiamulin (0.0025–0.005 μg/mL) and 400- to 500-fold more active than enrofloxacin (0.05–0.1 μg/mL) [1].

Mycoplasma hyopneumoniae MIC90 pleuromutilin

Greater In Vivo Efficacy Against Mycoplasma gallisepticum in Chickens

In an in vivo challenge study with Mycoplasma gallisepticum in chickens, valnemulin hydrochloride administered in drinking water significantly reduced mortality, clinical signs, and gross lesions compared to infected unmedicated controls (P < 0.001) [1]. While both valnemulin and tiamulin showed the lowest initial MICs against M. gallisepticum, at the final 14-day reading valnemulin exhibited the lowest MIC (<0.008 μg/mL) among all tested antimicrobials [1]. Additionally, valnemulin-treated groups showed greater body weight gain and lower mycoplasma recovery rates compared to tiamulin and enrofloxacin groups at equivalent dosages [1].

Mycoplasma gallisepticum in vivo efficacy poultry

Enhanced Bioavailability of Valnemulin Hydrogen Tartrate Form I Over Valnemulin Hydrochloride

A polymorphic form of valnemulin hydrogen tartrate (Form I) was developed to address the instability and irritating odor of valnemulin hydrochloride [1]. In a comparative pharmacokinetic study in pigs following oral administration of 10 mg/kg, valnemulin hydrogen tartrate Form I demonstrated a 49% higher AUClast (4.64 ± 0.59 h·mg/L) compared to valnemulin hydrochloride (3.12 ± 0.39 h·mg/L) [2]. Form I also exhibited 2.6-fold greater solubility than the commercially available Form II and superior stability under irradiation and high humidity conditions [1].

pharmacokinetics bioavailability polymorph

Superior Stability of Valnemulin Hydrogen Fumarate Over Valnemulin Hydrochloride Under Light Exposure

In a stability study, valnemulin hydrogen fumarate showed no degradation after 20 days of light irradiation, whereas valnemulin hydrochloride degraded under the same conditions [1]. This indicates that valnemulin hydrochloride is susceptible to photodegradation, which may necessitate protective packaging and storage precautions.

stability photodegradation formulation

Regulatory Approval and Withdrawal Period Advantages

Valnemulin hydrochloride was the first veterinary drug premix approved across the European Union for the treatment of swine dysentery and other infections . It is authorized for use in pigs and rabbits with a withdrawal period of 1 day for pigs (meat and offal) and 0 days for rabbits [1]. This short withdrawal period compares favorably with some alternative antimicrobials that require longer withdrawal times, facilitating compliance with food safety regulations.

regulatory approval withdrawal period veterinary drug

Absence of Cross-Resistance with Other Antibiotic Classes

Valnemulin hydrochloride exhibits no cross-resistance with other antibiotic classes, including macrolides, lincosamides, tetracyclines, and fluoroquinolones [1]. In vitro studies showed that while high-level resistance to tylosin developed rapidly in Mycoplasma hyopneumoniae (within 5–7 passages), no significant resistance to valnemulin or tiamulin emerged after 10 in vitro passages in broths containing these antibiotics [2]. This property is attributed to the unique binding site of pleuromutilins on the 50S ribosomal subunit [1].

cross-resistance antimicrobial resistance pleuromutilin

Optimal Application Scenarios for Valnemulin Hydrochloride Based on Quantitative Evidence


Swine Dysentery and Porcine Proliferative Enteropathy Control

Valnemulin hydrochloride is indicated for the treatment and prevention of swine dysentery caused by Brachyspira hyodysenteriae, with demonstrated therapeutic efficacy at 75 ppm in feed [1]. The drug is also approved for porcine proliferative enteropathy (ileitis) caused by Lawsonia intracellularis [2]. Its potency against B. hyodysenteriae (MIC range ≤0.016–1 μg/mL) and lack of cross-resistance support its use in herds where tiamulin resistance has emerged [3].

Enzootic Pneumonia and Mycoplasmal Arthritis in Pigs

Valnemulin hydrochloride's exceptional activity against Mycoplasma hyopneumoniae (MIC90 0.0005 μg/mL) makes it a preferred agent for controlling enzootic pneumonia [1]. Additionally, its high potency against Mycoplasma hyosynoviae (MIC range 0.0001–0.00025 μg/mL) supports its use in treating mycoplasmal arthritis [1]. The compound is administered in feed or drinking water at doses ranging from 10–75 ppm depending on the indication [2].

Mycoplasma gallisepticum Infections in Poultry

Valnemulin hydrochloride administered in drinking water significantly reduces mortality, clinical signs, and gross lesions in chickens infected with Mycoplasma gallisepticum [1]. The lowest final MIC (<0.008 μg/mL) and greater weight gain in treated birds support its use in controlling chronic respiratory disease in poultry flocks [1].

Rabbit Enteritis and Respiratory Infections

Valnemulin hydrochloride is approved in the EU for use in rabbits for the treatment of enteritis and respiratory infections caused by susceptible organisms [1]. With a 0-day withdrawal period for meat and offal, it offers a food safety advantage for rabbit production systems [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Valnemulin (Hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.